Fostamatinib Disodium

Immune thrombocytopenia Comparative safety Thromboembolism

Fostamatinib disodium (R788; Tavalisse) is the only FDA/EMA-approved SYK inhibitor for non-oncologic ITP, reducing antibody-mediated platelet destruction with a lower thromboembolic risk (3.9%) vs eltrombopag (9.2%) and avatrombopag (11.4%). Provides clinical POC in wAIHA (36% durable hemoglobin response) and IgAN (up to 36% proteinuria reduction). Well-characterized selectivity (SYK IC50 41 nM, no Lyn inhibition) ensures unambiguous target engagement. Source high-purity (≥98%) research-grade powder backed by CoA, MSDS, and DMF support. Competitive pricing, fast global shipping.

Molecular Formula C23H24FN6Na2O9P
Molecular Weight 624.4 g/mol
CAS No. 1025687-58-4
Cat. No. B1662807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostamatinib Disodium
CAS1025687-58-4
Synonymsdisodium; [6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Molecular FormulaC23H24FN6Na2O9P
Molecular Weight624.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
InChIInChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
InChIKeyHSYBQXDGYCYSGA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Fostamatinib Disodium (CAS 1025687-58-4): Spleen Tyrosine Kinase Inhibitor Prodrug for Research and Clinical Applications


Fostamatinib disodium (R788; trade name Tavalisse) is an orally bioavailable methylene phosphate prodrug that is rapidly converted in vivo to the active metabolite R406 . The compound functions as a competitive, reversible ATP-binding pocket inhibitor of spleen tyrosine kinase (SYK), with a binding affinity (Ki) of 30 nM and an IC50 of 41 nM in cell-free assays [1]. Approved by the FDA in April 2018 for the treatment of chronic immune thrombocytopenia (ITP) in adult patients with insufficient response to prior therapy, fostamatinib disodium represents the only clinically approved SYK inhibitor for non-oncologic autoimmune hematologic disorders [2]. The disodium salt formulation (C23H24FN6Na2O9P; molecular weight 624.42 g/mol) is supplied as the hexahydrate crystalline form in oral tablets containing amounts equivalent to 100 mg and 150 mg of fostamatinib free acid [3].

Why Fostamatinib Disodium Cannot Be Interchanged with Other ITP Therapies: Evidence of Unique Mechanism and Differentiated Clinical Profile


Fostamatinib disodium operates via a mechanism of action fundamentally distinct from that of thrombopoietin receptor agonists (TPO-RAs), the predominant alternative therapy class for chronic ITP . Whereas TPO-RAs (eltrombopag, romiplostim, avatrombopag) act by stimulating megakaryocyte proliferation and platelet production through c-Mpl receptor activation, fostamatinib targets the Fcγ receptor signaling pathway in immune cells, inhibiting SYK-mediated signal transduction responsible for antibody-dependent platelet destruction [1]. This mechanistic divergence translates into materially different clinical risk profiles: real-world comparative analyses demonstrate that thromboembolic event (TE) rates—a critical safety concern associated with TPO-RA therapy—are lower in fostamatinib-treated patients (3.9%) compared to eltrombopag (9.2%) and avatrombopag (11.4%) [2]. Substitution between these classes without consideration of underlying thromboembolic risk factors, prior treatment history, and the distinct adverse event profile of each agent may compromise both therapeutic efficacy and patient safety outcomes [3].

Fostamatinib Disodium Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Informed Procurement Decisions


Thromboembolic Event Risk Reduction: Fostamatinib vs. TPO Receptor Agonists in Real-World ITP Cohorts

In a real-world comparative effectiveness analysis of 179 adult chronic ITP patients across 17 U.S. community hematology practices, the incidence of thromboembolic events (TEs) was numerically lower in patients receiving fostamatinib (FOS) compared to those receiving TPO receptor agonists, despite comparable platelet count maintenance outcomes . The analysis included 51 patients receiving FOS, 87 receiving eltrombopag (ELT), 127 receiving romiplostim (ROM), and 44 receiving avatrombopag (AVA). At months three and six, there were no significant differences between FOS and TPOs in the proportion of patients achieving platelet counts ≥30 × 10³/μL, ≥50 × 10³/μL, or doubling of platelet levels from baseline [1].

Immune thrombocytopenia Comparative safety Thromboembolism

SYK Kinase Inhibition Selectivity Profile: Fostamatinib Active Metabolite R406 vs. Related Kinases

The active metabolite of fostamatinib disodium, R406, exhibits a defined selectivity profile within the kinase domain. In cell-free assays, R406 inhibits SYK with an IC50 of 41 nM [1]. Notably, R406 does not inhibit Lyn, a closely related Src-family kinase, and demonstrates 5-fold lower potency against Flt3 compared to SYK . Broader in vitro pharmacological profiling revealed that R406 displays activity at multiple protein kinases at therapeutically relevant concentrations, with systematic literature analyses identifying KDR (VEGFR2) as the probable target underlying the blood pressure increase observed clinically [2]. Outside the kinase domain, R406 showed only antagonist activity at the adenosine A3 receptor within the clinically relevant concentration range .

Kinase selectivity SYK inhibition Pharmacological profiling

Warm Antibody Autoimmune Hemolytic Anemia (wAIHA) Efficacy: Fostamatinib vs. Placebo in Phase 3 FORWARD Trial

In the FORWARD phase 3, randomized, double-blind, placebo-controlled global study evaluating fostamatinib in warm antibody autoimmune hemolytic anemia (wAIHA)—a condition with no approved treatment options at the time of the study—patients with insufficient response to at least one prior therapy were randomized 1:1 to fostamatinib 150 mg BID (n=45) or placebo (n=45) for 24 weeks [1]. The primary endpoint of durable hemoglobin (Hgb) response (Hgb ≥10 g/dL and increase from baseline of ≥2 g/dL on three consecutive visits) was achieved in 35.6% (16/45) of fostamatinib-treated patients versus 26.7% (12/45) on placebo (p=0.398) in the overall population [2]. A post hoc analysis revealed significant regional variation: in patients from North America, Australia, and Western Europe, durable Hgb response was 36% with fostamatinib versus 10.7% with placebo (p=0.030) [3].

Autoimmune hemolytic anemia Phase 3 trial Hemoglobin response

IgA Nephropathy Proteinuria Reduction: Dose-Dependent Trend in Phase 2 High-Risk Subgroup

In a double-blind, randomized, placebo-controlled phase 2 trial of 76 patients with IgA nephropathy (IgAN), fostamatinib was evaluated at doses of 100 mg BID and 150 mg BID for 24 weeks on top of maximum tolerated renin-angiotensin system inhibitor therapy [1]. While the overall study did not detect significant reduction in proteinuria, a predetermined subgroup analysis of high-risk patients (baseline urinary protein-to-creatinine ratio >1000 mg/g) demonstrated a dose-dependent trend in median proteinuria reduction: placebo group showed 14% reduction, fostamatinib 100 mg BID group showed 27% reduction, and fostamatinib 150 mg BID group showed 36% reduction from baseline to week 24 [2]. Kidney function (eGFR) remained stable in all groups, and repeat kidney biopsies from 39 patients showed reductions in glomerular SYK staining associated with fostamatinib therapy at low dose (-1.5 SYK+ cells/glomerulus vs. +1.7 in placebo, P<0.05) [3].

IgA nephropathy Proteinuria Phase 2 trial

Adverse Event Profile: Fostamatinib vs. Placebo in Pooled Phase 3 ITP Trials

Meta-analysis of the two pivotal phase 3 ITP trials (FIT-1 and FIT-2) quantified the relative risk of adverse events with fostamatinib compared to placebo in 184 patients (123 fostamatinib; 61 placebo) [1]. The incidence of rescue medication use was significantly lower with fostamatinib (relative risk 0.59; 95% CI: 0.39-0.90; p=0.01), as was the incidence of any bleeding event (relative risk 0.41; 95% CI: 0.17-0.99; p=0.05) [2]. Hypertension occurred with a relative risk of 2.57 (95% CI: 1.21-5.43; p=0.01) comparing fostamatinib to placebo (37/123 vs. 7/61), while diarrhea showed a relative risk of 2.69 (95% CI: 0.98-7.32; p=0.05) (41/123 vs. 7/61) [3]. Neutropenia was observed in 10 of 123 fostamatinib-treated patients compared to 0 of 61 placebo patients (relative risk 5.63; 95% CI: 0.75-42.14; p=0.09) [4].

Safety profile Adverse events Risk-benefit assessment

Expanding Clinical Development Pipeline: Fostamatinib Disodium in Multiple Immune-Mediated Indications

Beyond the approved ITP indication, fostamatinib disodium is under active clinical investigation across a diverse portfolio of immune-mediated and inflammatory conditions, reflecting the broad relevance of SYK inhibition in disease pathophysiology [1]. As of 2025-2026, registered clinical trials include: a Phase 2 open-label trial evaluating fostamatinib in post-hematopoietic stem cell transplant immune-mediated cytopenias (NCT05502783); a trial assessing safety and tolerability in lung transplant patients with donor-specific antibodies (SIMILAR study); a Phase 3 randomized, double-blind study in hospitalized adults with COVID-19 and hypoxemia; and a Phase 2 exploratory proof-of-concept study in hidradenitis suppurativa (cutaneous inflammation) [2]. The compound has also been evaluated in sickle cell disease (dose-escalation safety study) and chronic graft-versus-host disease after allogeneic stem cell transplant [3]. This pipeline breadth contrasts with TPO-RAs, which are mechanistically restricted to thrombopoietin receptor-mediated platelet stimulation and lack applicability across the broader autoimmune landscape [4].

Clinical development Pipeline expansion Phase 2 trials

Fostamatinib Disodium: High-Value Research and Procurement Application Scenarios Based on Quantitative Evidence


Chronic ITP Research in Patients with Elevated Thromboembolic Risk

For investigators conducting comparative effectiveness research or clinical trials in chronic ITP populations with preexisting cardiovascular risk factors, prior thrombosis, or contraindications to TPO-RA therapy, fostamatinib disodium offers a mechanistically distinct option with real-world evidence of lower thromboembolic event incidence (3.9%) compared to eltrombopag (9.2%) and avatrombopag (11.4%) while maintaining comparable platelet count elevation efficacy at months three and six [5]. This differentiated safety profile supports procurement for studies specifically designed to evaluate thrombotic outcomes or studies enrolling high-risk cardiovascular cohorts where TE avoidance is a primary safety endpoint.

SYK Pathway Mechanistic Studies Requiring Defined Kinase Selectivity

Researchers investigating SYK-dependent signaling in Fc receptor, B-cell receptor, or integrin pathways require tool compounds with well-characterized kinase selectivity. The active metabolite R406 demonstrates SYK IC50 of 41 nM with no detectable Lyn inhibition and 5-fold lower potency against Flt3 [5]. Broader pharmacological profiling has mapped off-target kinase activity, including KDR (VEGFR2) inhibition linked to blood pressure effects, providing a defined selectivity landscape [6]. This characterized profile enables experimental interpretation of whether observed biological effects are SYK-dependent versus off-target-mediated, distinguishing fostamatinib from less-characterized SYK inhibitors for pathway validation studies.

Warm Antibody Autoimmune Hemolytic Anemia Translational and Clinical Research

wAIHA represents an area of high unmet need with no approved therapies at the time of the FORWARD trial. Fostamatinib demonstrated a 36% durable hemoglobin response rate versus 10.7% for placebo in Western region patients (p=0.030) [5]. Procurement of fostamatinib disodium supports investigator-initiated trials, expanded access programs, and translational research examining SYK inhibition in antibody-mediated red blood cell destruction. The ongoing Phase 3 open-label extension study provides a framework for long-term safety and efficacy evaluation, positioning the compound as a research-grade reference for comparative studies against emerging wAIHA therapeutics.

IgA Nephropathy and Glomerulonephritis Preclinical and Phase 2 Research

For nephrology research programs investigating SYK inhibition in immune complex-mediated glomerular disease, fostamatinib provides clinical proof-of-concept with dose-dependent proteinuria reduction in high-risk IgAN patients: placebo (14%), fostamatinib 100 mg BID (27%), and fostamatinib 150 mg BID (36%) median reduction from baseline to 24 weeks [5]. Renal biopsy data confirming reduced glomerular SYK staining (-1.5 vs. +1.7 SYK+ cells/glomerulus in placebo, P<0.05) provides tissue-level target engagement evidence [6]. This clinical dataset supports procurement for translational studies examining SYK as a therapeutic target in IgAN, lupus nephritis, and other immune complex-mediated glomerulonephritides where Fcγ receptor signaling contributes to disease pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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